2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is an organic compound that features a cyclopentylthio group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide typically involves the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate acyl chloride under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Coupling of the two fragments: The final step involves coupling the cyclopentylthio and furan fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyclopentylthio group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-N-(1-(furan-2-yl)propan-2-yl)acetamide: Similar structure but with the furan ring in a different position.
2-(cyclopentylthio)-N-(1-(thiophen-3-yl)propan-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-(cyclopentylthio)-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The unique combination of the cyclopentylthio group and the furan ring in 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(Cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is a synthetic organic compound characterized by the presence of a cyclopentylthio group and a furan ring. Its unique structure suggests potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide. Its molecular formula is C14H21NO2S, and it features distinct functional groups that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₁NO₂S |
Molecular Weight | 273.39 g/mol |
IUPAC Name | 2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclopentylthio Group : Reacting cyclopentylthiol with an appropriate acyl chloride under basic conditions.
- Introduction of Furan Ring : Utilizing Friedel-Crafts acylation with furan and an acyl chloride.
- Coupling : Employing coupling reagents like EDCI in the presence of a base to link the cyclopentylthio and furan fragments.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The cyclopentylthio group may enhance lipophilicity, facilitating membrane penetration, while the furan ring could participate in π-stacking interactions with aromatic residues in target proteins.
Cytotoxicity Studies
A study involving structurally related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, notably A549 (lung cancer) and BJ (normal fibroblast) cells . The findings revealed that certain derivatives exhibited selectivity towards malignant cells, indicating that modifications at specific positions could enhance therapeutic efficacy.
Case Studies
- Antioxidant Evaluation : In a comparative study, compounds similar to this compound were assessed for their ability to scavenge free radicals using various assays (e.g., DPPH, ABTS). Results indicated that modifications to the thio group significantly influenced antioxidant capacity .
- Cytotoxicity Assessment : A series of thiazole-catechol hybrids were synthesized and tested for cytotoxic effects on A549 cells. The most potent compounds demonstrated IC50 values significantly lower than gefitinib, a standard anticancer drug, suggesting promising therapeutic potential .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11(8-12-6-7-17-9-12)15-14(16)10-18-13-4-2-3-5-13/h6-7,9,11,13H,2-5,8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDXFVLTBNPAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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